3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
The compound “3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is an organic compound containing a benzamide group, a thiadiazole group, and a bromine atom. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The presence of the bromine atom suggests that this compound might be used in reactions as a brominating agent .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide and thiadiazole groups attached to each other with the bromine atom attached to the benzene ring. The exact structure would depend on the specific locations of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom might make it relatively heavy and possibly reactive .Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) discussed the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which have properties useful for photodynamic therapy. These derivatives, related to 3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, demonstrate high singlet oxygen quantum yield and appropriate photodegradation, making them potential Type II photosensitizers for cancer treatment.
Anticancer Activity
Synthesis and Anticancer Evaluation : In a study conducted by Tiwari et al. (2017), novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized. These compounds, closely related to the chemical , exhibited promising anticancer activity against various human cancer cell lines, showcasing the potential of such compounds in cancer treatment.
Antitumor and Antioxidant Agents : Research by Hamama et al. (2013) focused on the synthesis of new fused and binary 1,3,4-thiadiazoles, which were evaluated as antitumor agents. This indicates the relevance of such compounds in the development of new therapeutic agents targeting cancer.
Fluorescent Properties
- Fluorescence Characteristics in Chemistry : A study by Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, analyzing their photophysical properties. These compounds, similar in structure to this compound, were found to have excellent photophysical properties like large Stokes shift and solid-state fluorescence, which are important for various applications in chemistry.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3OS/c1-10-8-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-6-5-7-15(20)9-14/h5-9H,1-4H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXFAMJOEYUCLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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